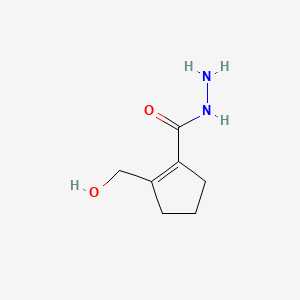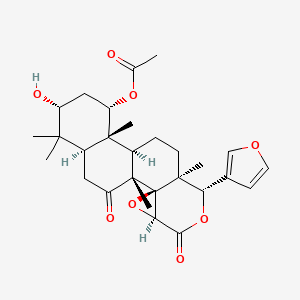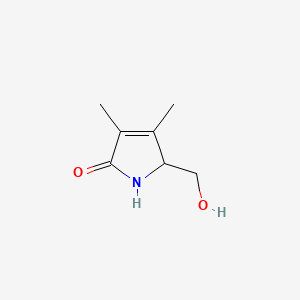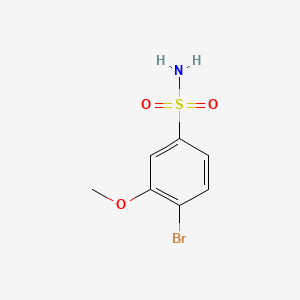![molecular formula C6H9N3O2 B576846 HISTIDINE, L-, [CARBOXYL-14C] CAS No. 10413-69-1](/img/no-structure.png)
HISTIDINE, L-, [CARBOXYL-14C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine (HIS) is an essential amino acid used in the biosynthesis of proteins . It contains an α-amino group (which is in the protonated –NH3+ form under biological conditions), a carboxylic acid group (which is in the deprotonated –COO− form under biological conditions), and an imidazole side chain (which is partially protonated), classifying it as a positively charged amino acid at physiological pH . It is also a precursor to histamine, a vital inflammatory agent in immune responses .
Synthesis Analysis
The synthesis of L-Histidine has been explored in various studies. For instance, a semi-organic crystal of the amino acid L-Histidine and hydrofluoric acid was synthesized and characterized . Another study numerically examined the structural, electronic, and optical properties of L-Histidine crystals using Density Functional Theory (DFT) simulations .Molecular Structure Analysis
The molecular structure of L-Histidine is C6H9N3O2 . It contains an imidazole ring in its side chain, which gives it unique properties . The monoclinic L-Histidine crystal is critical for protein structure and function .Chemical Reactions Analysis
Histidine is one of the strongest bases at physiological pH’s. It can often cross-react with many of the reagents used to modify Lys side chains . It reacts with reasonably high selectivity with diethyl pyrocarbonate .Physical And Chemical Properties Analysis
L-Histidine has an insulating band gap of approximately 4.38 eV . It is an excellent UV collector due to its strong optical absorption activity for photon energies exceeding 3.5 eV . It is also soluble in water .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
10413-69-1 |
|---|---|
Produktname |
HISTIDINE, L-, [CARBOXYL-14C] |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
157.149 |
IUPAC-Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i5+2 |
InChI-Schlüssel |
HNDVDQJCIGZPNO-YDUYVQCESA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Synonyme |
HISTIDINE, L-, [CARBOXYL-14C] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[R,(+)]-m-Menth-6-ene](/img/structure/B576770.png)








![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)